molecular formula C18H30O5 B106288 2,3-dinor-8-epi-prostaglandin F2alpha CAS No. 221664-05-7

2,3-dinor-8-epi-prostaglandin F2alpha

Cat. No.: B106288
CAS No.: 221664-05-7
M. Wt: 326.4 g/mol
InChI Key: IDKLJIUIJUVJNR-JSEKUSAISA-N
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Description

2,3-Dinor-8-epi-prostaglandin F2alpha is a prostanoid, a type of compound derived from prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is a metabolite of 8-iso-prostaglandin F2alpha, which is formed through non-enzymatic lipid peroxidation of arachidonic acid .

Scientific Research Applications

2,3-Dinor-8-epi-prostaglandin F2alpha has several applications in scientific research:

Mechanism of Action

Target of Action

2,3-dinor-8-epi-prostaglandin F2alpha is a metabolite of 8-iso Prostaglandin F2alpha (8-iso PGF2alpha), a prostaglandin-like product of non-specific lipid peroxidation . It is a prostanoid , a group of bioactive lipids that mediate a variety of physiological responses and pathological processes.

Mode of Action

It is known to be a product of non-specific lipid peroxidation . This suggests that it may interact with its targets in a similar manner to other prostaglandins, by binding to and activating specific prostaglandin receptors.

Biochemical Pathways

This compound is a metabolite of 8-iso Prostaglandin F2alpha (8-iso PGF2alpha). In humans and rats, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha . Rat hepatocytes further metabolize 8-iso PGF2alpha to another β-oxidation product, 2,3,4,5-tetranor-8-iso PGF2alpha .

Pharmacokinetics

It is known that 2,3-dinor-8-iso pgf2alpha is present in normal human urine at concentrations of 200-300 pg/ml

Result of Action

It is known that its concentration is increased in conditions of oxidative injury (for example, smoking), and correlates well with that of the parent isoprostane, 8-iso pgf2alpha . This suggests that it may play a role in oxidative stress and related pathological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, conditions of oxidative stress, such as smoking, can increase its concentration . .

Future Directions

The future directions of research on 2,3-dinor-8-iso Prostaglandin F2alpha could involve further exploration of its role as a biomarker of oxidative status in humans . Additionally, the development of more efficient methods for its quantification could be another area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor-8-epi-prostaglandin F2alpha typically involves the oxidation of arachidonic acid. The process includes several steps of oxidation and reduction, often using reagents such as hydrogen peroxide and catalysts like iron or copper ions . The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. the methods used in laboratories can be scaled up with appropriate adjustments in reaction vessels, temperature control, and purification processes .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinor-8-epi-prostaglandin F2alpha undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different isomers of prostaglandins and other related lipid compounds .

Properties

IUPAC Name

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKLJIUIJUVJNR-JSEKUSAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315377
Record name 2,3-Dinor-8-isoPGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221664-05-7
Record name 2,3-Dinor-8-isoPGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221664-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinor-8-isoPGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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